molecular formula C14H10BrNO2S B2401010 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide CAS No. 860788-61-0

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide

Cat. No. B2401010
CAS RN: 860788-61-0
M. Wt: 336.2
InChI Key: GUOUQZZIUSOCTE-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-ethynylphenyl)benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a bromine atom and an ethynyl group attached to different phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one of which is substituted with a bromine atom and the other with an ethynyl group. The two rings are connected by a sulfonamide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents, while the bromine atom could increase its molecular weight and density .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the prevalence of sulfonamide-based drugs, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUQZZIUSOCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide

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